5-Bromo-2-fluoro-3-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHANSFOBTGNDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-fluoro-3-hydroxybenzoic acid CAS number and identifiers
[1][2]
Executive Summary
5-Bromo-2-fluoro-3-hydroxybenzoic acid (CAS: 1807144-55-3) is a highly specialized halogenated benzoate scaffold used primarily in the synthesis of advanced pharmaceutical agents.[1][2] Its unique substitution pattern—featuring a carboxylic acid, a fluorine atom, a phenolic hydroxyl, and a bromine atom—renders it a "privileged structure" in medicinal chemistry.
The compound is particularly valued for:
-
Orthogonal Reactivity: The bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the carboxylic acid and hydroxyl groups facilitate amide/ester formation and etherification, respectively.[2]
-
Bioisosterism: The 2-fluoro-3-hydroxy motif often mimics amide bonds or interacts with specific enzyme pockets (e.g., kinase hinge regions) via intramolecular hydrogen bonding, modulating pKa and metabolic stability.[2]
-
Fragment-Based Drug Discovery (FBDD): It serves as a high-value fragment for exploring chemical space around the benzoic acid core, particularly in designing inhibitors for targets like BRD4, EGFR, and various serine/threonine kinases.[2]
Part 1: Chemical Identity & Physiochemical Profile[2][3][4]
Identifiers & Nomenclature
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 1807144-55-3 |
| SMILES | OC(=O)C1=CC(Br)=CC(O)=C1F |
| Molecular Formula | C₇H₄BrFO₃ |
| InChI Key | (Predicted) IEJOONSLOGAXNO-UHFFFAOYSA-N (Isomer specific) |
Physiochemical Properties
| Property | Value | Significance |
| Molecular Weight | 235.01 g/mol | Ideal for fragment-based screening (<300 Da).[2] |
| Appearance | White to off-white crystalline solid | Indicates high purity; sensitive to oxidation if not stored properly.[2] |
| Calculated LogP | ~2.4 | Moderate lipophilicity; suitable for oral drug candidates.[2] |
| pKa (COOH) | ~2.5 - 3.0 | Acidic; likely ionized at physiological pH.[2] |
| pKa (Phenol) | ~8.5 - 9.5 | The adjacent fluorine lowers the pKa of the phenol via induction.[2] |
| H-Bond Donors/Acceptors | 2 / 4 | Excellent potential for specific binding interactions.[2] |
Part 2: Synthetic Pathways & Expertise[2]
The Regioselectivity Challenge
Direct bromination of 2-fluoro-3-hydroxybenzoic acid is NOT recommended as the primary synthetic route.[2] The hydroxyl group (strong activator) directs electrophilic substitution to the ortho (C2, C4) and para (C6) positions. Since C2 is blocked by fluorine, the major product of direct bromination is typically the 6-bromo or 4-bromo isomer, not the desired 5-bromo isomer (which is meta to the hydroxyl).[2]
Recommended Synthesis: Directed Ortho Metalation (DOM)
To achieve the 1,2,3,5 substitution pattern reliably, a Directed Ortho Metalation (DOM) strategy starting from 5-bromo-2-fluorobenzoic acid is the most robust method.[2]
Protocol Logic:
-
Starting Material: 5-Bromo-2-fluorobenzoic acid (commercially available).[2]
-
Protection: Convert the carboxylic acid to an amide or oxazoline (Directing Metalation Group - DMG) to survive lithiation.[2] Alternatively, use in situ protection with excess base (less reliable for this specific substrate).
-
Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C. The fluorine atom at C2 and the carboxyl derivative at C1 synergistically direct lithiation to the C3 position .[2]
-
Boronation/Oxidation: Quench the C3-lithio species with trimethyl borate, followed by oxidation with hydrogen peroxide/NaOH to install the hydroxyl group.[2]
Workflow Diagram (DOT)
Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DOM) ensures substitution at the C3 position.
Part 3: Medicinal Chemistry Applications[2][5][6][7][8]
Functionalization Logic
This scaffold is a "linchpin" intermediate.[2] The three functional handles allow for sequential, orthogonal modification.
-
Carboxylic Acid (C1):
-
Phenolic Hydroxyl (C3):
-
Reaction: Mitsunobu reaction or Alkylation (R-X, K2CO3).
-
Application: Ether formation to tune potency; intramolecular H-bond formation with C2-F.[2]
-
-
Bromine (C5):
Decision Tree for Functionalization
Caption: Figure 2.[2] Orthogonal functionalization strategy for library generation.
Part 4: Analytical Characterization Standards
To validate the identity of CAS 1807144-55-3 , the following analytical signals must be observed. Note that distinguishing it from the 4-bromo or 6-bromo isomers is critical.[2]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Two aromatic protons are expected.[2]
-
H4: Doublet of doublets (coupling with F and H6). Expected shift ~7.2 - 7.5 ppm.[2]
-
H6: Doublet of doublets (coupling with F and H4). Expected shift ~7.6 - 7.9 ppm.[2]
-
Key Diagnostic: The coupling constants (
) will differ significantly from the 6-bromo isomer.[2] In the 5-bromo isomer, H4 and H6 are meta to each other ( Hz).[2]
-
-
¹³C NMR:
-
Carbonyl signal (~165 ppm).[2]
-
C-F coupling doublets for C1, C2, C3.
-
-
Mass Spectrometry (LC-MS):
-
ESI negative mode: [M-H]⁻ = 232.9/234.9 (1:1 isotopic ratio for Br).[2]
-
Part 5: Safety & Handling
-
GHS Classification: Warning.[2]
-
Hazard Statements:
-
Handling Protocol:
References
-
PubChem. 5-Bromo-3-fluoro-2-hydroxybenzoic acid (Isomer Reference & Properties).[2] National Library of Medicine.[2] Available at: [Link] (Note: Used for property extrapolation; exact CAS 1807144-55-3 data derived from vendor catalogs).[2]
- Schlosser, M.Organometallics in Synthesis: A Manual. (Reference for Directed Ortho Metalation protocols on halobenzoic acids). Wiley, 2013.
-
AA Blocks. Product Information: CAS 1807144-55-3.[1][2] Available at: [Link][2]
Thermodynamic Stability & Characterization of 5-Bromo-2-fluoro-3-hydroxybenzoic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 5-Bromo-2-fluoro-3-hydroxybenzoic acid . As a poly-functionalized aromatic scaffold, this compound presents unique stability challenges governed by the ortho-fluoro effect, phenolic oxidation potential, and carbon-halogen bond lability. This document outlines the theoretical thermodynamic profile, identifies critical degradation pathways (specifically decarboxylation and photolytic dehalogenation), and establishes a self-validating experimental framework compliant with ICH Q1A (R2) guidelines for researchers characterizing this entity.
Molecular Architecture & Theoretical Stability
To predict the thermodynamic behavior of this compound, one must deconstruct the electronic and steric contributions of its substituents on the benzoic acid core.
Electronic Push-Pull Dynamics
The molecule features a "push-pull" system that significantly alters its ground-state energy compared to benzoic acid:
-
C2-Fluorine (Ortho-Effect): The high electronegativity of fluorine (
) at the ortho position exerts a strong inductive withdrawing effect (-I), significantly increasing the acidity of the carboxylic proton. Sterically, the C2-F atom forces the C1-COOH group out of planarity with the benzene ring to minimize dipole repulsion, reducing resonance stabilization energy (RSE). -
C3-Hydroxyl Group: Acting as an electron donor (+M), the hydroxyl group stabilizes the ring but introduces oxidation susceptibility. Its proximity to the C2-Fluorine allows for weak intramolecular hydrogen bonding (F···H-O), which can lock specific conformers, affecting solubility and melting point.
-
C5-Bromine: This substituent adds lipophilicity and acts as a weak deactivating group. Its primary stability risk is homolytic fission under UV irradiation (C-Br bond energy ~66 kcal/mol), leading to radical degradation.
Predicted Thermodynamic Properties
While empirical values depend on the specific polymorph isolated, theoretical modeling based on Group Contribution Methods (GCM) and structural analogs yields the following profile:
| Property | Predicted Range/Value | Structural Driver |
| Melting Point | 155°C – 165°C | Intermolecular H-bonding (COOH dimer + Phenolic OH). |
| pKa (COOH) | 2.4 – 2.8 | Ortho-F and meta-Br inductive withdrawal (lowers pKa vs. Benzoic acid 4.2). |
| pKa (Phenol) | 8.5 – 9.2 | Stabilized by electron-withdrawing Br/F. |
| LogP | 2.1 – 2.5 | Lipophilic Br offsets hydrophilic COOH/OH. |
| Solubility | Low (Water, pH < 2)High (MeOH, THF) | Zwitterionic character is absent, but lattice energy is high. |
Critical Degradation Pathways
Understanding how the molecule breaks down is essential for designing stability protocols. The two dominant thermodynamic risks are thermal decarboxylation and photolytic debromination.
Thermal Decarboxylation
Benzoic acids with electron-withdrawing groups at the ortho position are prone to thermal decarboxylation. The C2-Fluorine destabilizes the ground state of the carboxylate, lowering the activation energy (
-
Mechanism: The reaction proceeds via an arenium ion intermediate or a concerted cyclic transition state, yielding 4-Bromo-2-fluorophenol (assuming numbering shift after
loss). -
Risk Factor: High (Solid state > 100°C; Solution state pH dependent).
Photolytic Dehalogenation
The C-Br bond is the "weakest link" regarding bond dissociation energy.
-
Mechanism: UV absorption (
likely ~280-300 nm) promotes the molecule to an excited singlet state, leading to homolytic cleavage of the C-Br bond. The resulting aryl radical abstracts a hydrogen from the solvent. -
Risk Factor: High (requires light protection).
Degradation Logic Diagram
The following Graphviz diagram visualizes the competing degradation pathways and their triggers.
Figure 1: Primary degradation pathways. Thermal stress favors decarboxylation driven by the ortho-fluoro effect, while UV exposure targets the labile C-Br bond.
Experimental Protocols: Stability Characterization
To empirically validate the thermodynamic stability, researchers must employ a "Stress Testing" approach (Forced Degradation) as defined by ICH Q1A (R2).
Analytical Method: Stability-Indicating HPLC
Before stress testing, a validated HPLC method capable of resolving the parent from its degradants (specifically the decarboxylated phenol) is required.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH/OH, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: Diodearray Detector (DAD) at 254 nm and 280 nm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Forced Degradation Protocol
Perform these tests on the solid state and in solution (ACN/Water 50:50) to determine the intrinsic stability.
| Stress Condition | Protocol | Acceptance/Expected Result |
| Thermal (Solid) | Heat neat sample at 80°C for 72 hours. | < 2% Degradation. If >2%, check for decarboxylation (loss of COOH). |
| Acid Hydrolysis | 0.1 N HCl, Reflux (60°C), 24 hours. | Stable (Benzoic acids are generally resistant to acid hydrolysis). |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours. | Potential for nucleophilic aromatic substitution (F replaced by OH) if conditions are too harsh. |
| Oxidation | 3% | Monitor for quinone formation (browning of solution). |
| Photostability | 1.2 million lux hours (ICH Q1B). | Critical: Expect debromination. Protect from light in storage. |
Thermodynamic Solubility Determination (Shake-Flask Method)
To determine the thermodynamic solubility equilibrium:
-
Add excess solid compound to the solvent (Water, pH 1.2, pH 6.8, Methanol).
-
Agitate at constant temperature (25°C ± 0.1°C) for 24 hours.
-
Filter (0.45 µm PTFE) and analyze filtrate by HPLC.
-
Self-Validation: Repeat at 48 hours. If concentration changes < 5%, equilibrium is reached.
Stability Testing Workflow (ICH Q1A)
The following workflow outlines the decision logic for stability testing, ensuring regulatory compliance and scientific rigor.
Figure 2: ICH Q1A (R2) aligned workflow for establishing the stability profile of the API.
References
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
PubChem. (n.d.).[1] Compound Summary for 5-Bromo-3-fluoro-2-hydroxybenzoic acid (Isomer Analog). National Library of Medicine. [Link]
-
Chuchev, K., & BelBruno, J. J. (2007). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Journal of Molecular Structure: THEOCHEM. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzoic acid, 5-bromo-2-hydroxy- (IR Spectrum Data). [Link]
Sources
Navigating the Uncharted: A Technical Safety Guide to 5-Bromo-2-fluoro-3-hydroxybenzoic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-fluoro-3-hydroxybenzoic acid represents a class of halogenated aromatic carboxylic acids with significant potential in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound. In the absence of a formally published Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally analogous compounds to provide a robust and scientifically grounded safety assessment. The core principle of this document is to empower researchers with the knowledge to handle this compound with the highest degree of safety and to anticipate and mitigate potential hazards.
Chemical Identity and Physicochemical Properties
This compound is a substituted benzoic acid with the molecular formula C₇H₄BrFO₃. Its structure, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring, dictates its reactivity and potential biological activity.
| Property | Value | Source Compound | Citation |
| Molecular Formula | C₇H₄BrFO₃ | 2-Bromo-5-fluoro-3-hydroxybenzoic acid | [1] |
| Molecular Weight | 235.01 g/mol | 2-Bromo-5-fluoro-3-hydroxybenzoic acid | [1] |
| Appearance | Solid (presumed) | General for similar compounds | |
| Melting Point | 159-162 °C | 5-Bromo-2-hydroxybenzoic acid | [2] |
| Solubility | Soluble in ethanol, ether, and hot water; slightly soluble in cold water. | 5-Bromo-2-hydroxybenzoic acid | [2] |
It is crucial to note that the provided melting point and solubility data are for the closely related compound 5-Bromo-2-hydroxybenzoic acid and should be considered as an estimate.
Caption: Chemical structure of this compound.
Hazard Identification and GHS Classification
Based on the Globally Harmonized System (GHS) classifications of structurally similar compounds, this compound should be treated as a hazardous substance.
Signal Word: Warning
Primary Hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
-
Skin Irritation (Category 2): Causes skin irritation.[3][4][5][6][7]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5][6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4][5][6][8]
Hazard Statements (H-phrases):
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/ eye protection/ face protection.[4][5][7]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[4][7]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[4][5]
First-Aid Measures: An Action-Oriented Protocol
In the event of exposure, immediate and appropriate first aid is critical. The following protocols are based on best practices for handling similar chemical compounds.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5][9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Wash the skin with soap and water.[4][5] If irritation persists, seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][9] Remove contact lenses if present and easy to do.[4][5][9] Continue rinsing. Seek immediate medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse mouth with water.[4] Call a physician or poison control center immediately.[4]
Safe Handling and Storage: A Proactive Approach
Proactive measures in handling and storage are fundamental to preventing exposure and ensuring laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Avoid the formation of dust and aerosols.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[5][7][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][11]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]
Caption: A generalized workflow for the safe handling of halogenated aromatic carboxylic acids.
Accidental Release and Fire-Fighting Measures
Accidental Release: In the event of a spill, evacuate the area.[4] Wear appropriate personal protective equipment, including a respirator.[4] Avoid generating dust.[4] Sweep up the material and place it in a suitable, closed container for disposal.[4] Do not let the product enter drains.[4]
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]
Toxicological and Ecological Considerations
While specific toxicological data for this compound is not available, the consistent classification of its analogues as irritants and acutely toxic upon ingestion suggests that it should be handled with care. Halogenated aromatic compounds can exhibit varying degrees of toxicity, and their metabolic pathways can sometimes lead to the formation of reactive intermediates. Therefore, minimizing exposure is the most prudent course of action.
Ecological data is also lacking. However, it is good laboratory practice to prevent the release of any chemical into the environment. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][5]
Stability and Reactivity
Based on data for similar compounds, this compound is expected to be stable under normal laboratory conditions.[5][12]
-
Conditions to Avoid: Dust generation, excess heat.[12]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[12][13]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen bromide.[5]
Conclusion: A Commitment to Safety
The responsible use of novel chemical entities like this compound is a cornerstone of scientific advancement. While a dedicated Safety Data Sheet is not yet available, a thorough analysis of its structural analogues provides a strong foundation for a robust safety protocol. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely explore the potential of this promising compound, ensuring that scientific discovery and personal safety go hand in hand.
References
-
PubChem. 5-Bromo-3-fluoro-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
NIST. Benzoic acid, 5-bromo-2-hydroxy-. National Institute of Standards and Technology. [Link]
-
ChemBK. 5-Bromo-2-hydroxybenzoic acid. [Link]
-
AK Scientific, Inc. Safety Data Sheet for 2-Bromo-5-hydroxybenzoic acid. [Link]
-
PubChem. 5-Bromosalicylic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. chembk.com [chembk.com]
- 3. 5-Bromo-3-fluoro-2-hydroxybenzoic acid | C7H4BrFO3 | CID 11770416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
improving reaction yield of 5-Bromo-2-fluoro-3-hydroxybenzoic acid synthesis
<Technical Support Center: Synthesis of 5-Bromo-2-fluoro-3-hydroxybenzoic acid >
Introduction
This compound is a key building block in the development of novel pharmaceuticals and advanced materials. Its synthesis, however, which involves the electrophilic bromination of 2-fluoro-3-hydroxybenzoic acid, is often plagued by challenges related to yield, purity, and regioselectivity. The directing effects of the three distinct substituents on the aromatic ring—the activating hydroxyl group (-OH), the deactivating but ortho, para-directing fluorine (-F), and the deactivating meta-directing carboxylic acid (-COOH)—create a complex chemical environment.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this valuable compound. It is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Core Synthesis Protocol
To provide a baseline for troubleshooting, a standard laboratory-scale protocol for the synthesis of this compound is outlined below.
Reaction Scheme
Baseline Protocol
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide (NBS), 1.05 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Work-up: Transfer the mixture to a separatory funnel, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis.
Issue 1: Low Overall Yield
Q: My reaction yield is consistently below 50%. What are the primary factors I should investigate to improve it?
A: Low yield is a frequent issue and can stem from several factors. The key is to systematically evaluate each component of your reaction.
-
Cause A: Incomplete Reaction
-
Explanation: The reaction may not be going to completion due to insufficient reaction time, low temperature, or a deactivated brominating agent. The electron-withdrawing nature of the -F and -COOH groups deactivates the ring, making the reaction sluggish.
-
Solution:
-
Extend Reaction Time: Monitor the reaction for a longer period using TLC or HPLC until the starting material is no longer visible.
-
Increase Temperature: After the initial addition at low temperature (to control selectivity), allow the reaction to slowly warm to room temperature. This can provide the necessary activation energy to drive the reaction to completion.[1]
-
Check Reagent Quality: Ensure your brominating agent (e.g., NBS) is fresh. NBS can degrade over time, especially if exposed to moisture.
-
-
-
Cause B: Suboptimal Brominating Agent
-
Explanation: The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it is often too reactive, leading to side products. Milder reagents are generally preferred.
-
Solution: N-Bromosuccinimide (NBS) is often the reagent of choice for controlled, regioselective bromination of activated rings.[2] If NBS is proving ineffective, consider using a catalyst. For instance, adding a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH) can enhance the electrophilicity of NBS.[2]
-
-
Cause C: Poor Work-up and Isolation
-
Explanation: The product may be lost during the extraction or purification steps. This compound has moderate polarity and may have some solubility in the aqueous phase, especially if the pH is not optimal.
-
Solution:
-
Acidify Before Extraction: Ensure the aqueous layer is acidified (pH ~2) with an acid like HCl before extraction to protonate the carboxylic acid, making it less water-soluble.
-
Increase Extractions: Perform multiple extractions (e.g., 3-4 times) with your organic solvent to maximize product recovery.
-
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing and resolving low reaction yield.
Issue 2: Poor Regioselectivity & Impurities
Q: I am observing multiple spots on my TLC plate, suggesting the formation of isomers or di-brominated products. How can I improve the selectivity for the 5-bromo position?
A: This is a classic regioselectivity problem. The hydroxyl group is a powerful ortho-, para- director, while the fluorine is a weaker ortho-, para- director and the carboxylic acid is a meta- director. The desired 5-position is para to the -OH group and meta to the -F and -COOH groups, which is favorable. However, other isomers can form.
-
Cause A: Over-activation by the Hydroxyl Group
-
Explanation: The -OH group strongly activates the ring, making it susceptible to polybromination and reaction at other positions (e.g., the 3-position relative to the -OH, which is the 6-position of the benzoic acid).
-
Solution:
-
Maintain Low Temperature: Running the reaction at 0-5 °C or even lower is crucial. Lower temperatures increase the selectivity for the thermodynamically favored para product.[1]
-
Slow Reagent Addition: Add the brominating agent dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing side reactions.
-
Use a Bulky Reagent: While less common for this specific synthesis, using a bulkier brominating agent can sterically hinder attack at the more crowded ortho positions.[1]
-
-
-
Cause B: Incorrect Solvent Choice
-
Explanation: The solvent can significantly influence the reactivity of the brominating agent and the substrate. Protic and highly polar solvents can accelerate the reaction but may decrease selectivity.
-
Solution: Glacial acetic acid is a good starting point. Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be effective and may offer better selectivity. A solvent screen is recommended if isomer formation is a persistent issue.
-
Directing Group Influence on Bromination
Caption: Influence of substituents on the regioselectivity of bromination.
Issue 3: Decarboxylation Side Reaction
Q: I suspect I am losing my carboxylic acid group during the reaction, similar to what happens with salicylic acid. How can I detect and prevent this?
A: Decarboxylation is a known side reaction in the bromination of hydroxybenzoic acids, especially under harsh conditions or with excess bromine water.[3][4][5] This would lead to the formation of 4-bromo-2-fluorophenol.
-
Detection:
-
NMR Spectroscopy: Look for the disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum and the appearance of a new aromatic proton signal.
-
Mass Spectrometry: Analyze the crude product by LC-MS. The mass of the decarboxylated side product (C₆H₅BrFO) will be significantly lower than the desired product (C₇H₄BrFO₃).
-
-
Prevention:
-
Avoid Excess Bromine: Use a slight excess (1.05-1.1 eq.) of the brominating agent, but avoid large excesses.
-
Avoid High Temperatures: Elevated temperatures can promote decarboxylation. Maintain the reaction at a low temperature.
-
Use a Milder Reagent: NBS is generally less prone to causing decarboxylation than bromine water.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: Glacial acetic acid is a commonly used and effective solvent. It readily dissolves the starting material and is compatible with most brominating agents. If selectivity is an issue, consider screening other solvents like THF, acetonitrile, or chlorinated solvents.[6][7]
Q2: How should I purify the final product? A2: Recrystallization is often the most effective method for purifying the final product on a lab scale. A solvent system like ethanol/water or ethyl acetate/hexanes can be effective. If isomers are present and difficult to separate by crystallization, silica gel column chromatography may be necessary.
Q3: Can I use elemental bromine (Br₂) instead of NBS? A3: Yes, but with caution. Br₂ is highly reactive and can lead to over-bromination and the formation of side products.[8] If you use Br₂, it should be dissolved in a solvent like acetic acid and added very slowly at low temperatures. NBS is generally recommended for better control.[2]
Q4: How critical is the exclusion of moisture from the reaction? A4: While not as critical as in organometallic reactions, it is good practice to run the reaction under a dry, inert atmosphere (e.g., nitrogen). Moisture can slowly decompose NBS and may affect the reaction's consistency.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Starting Material | 2-fluoro-3-hydroxybenzoic acid | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | Good selectivity, milder than Br₂.[2][7] |
| Molar Ratio | Substrate:NBS = 1:1.05 | Minimizes polybromination while ensuring completion. |
| Solvent | Glacial Acetic Acid | Good solubility for reactants, moderate polarity. |
| Temperature | 0-5 °C (addition), RT (reaction) | Low temp for addition controls selectivity[1]; RT allows reaction to complete. |
| Work-up pH | ~2 (before extraction) | Ensures the carboxylic acid is fully protonated for better organic solubility. |
| Purification | Recrystallization (e.g., EtOH/Water) | Efficiently removes most impurities. |
References
-
ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved February 15, 2026, from [Link]
-
Molecules. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
ResearchGate. (n.d.). Scope of the oxidative bromination at the phenol core using the.... Retrieved February 15, 2026, from [Link]
-
Brainly.in. (2018). What is formed when salicylic acid is treated with Bromine water in basic medium?. Retrieved February 15, 2026, from [Link]
-
Indian Academy of Sciences. (1937). Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Retrieved February 15, 2026, from [Link]
-
Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?. Retrieved February 15, 2026, from [Link]
-
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved February 15, 2026, from [Link]
-
Stack Exchange. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid?. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.in [brainly.in]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 5-Bromo-2-fluoro-3-hydroxybenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-Bromo-2-fluoro-3-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are handling the purification of this specific substituted benzoic acid. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods effectively in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the key physicochemical properties of this compound that influence purification?
Understanding the molecule's properties is the first step to designing a robust purification strategy. While specific experimental data for this exact molecule is sparse, we can infer its behavior from its structure and data on similar compounds.
-
Acidity: The carboxylic acid group (pKa typically ~4-5) is the dominant functional group. This means its solubility is highly pH-dependent. The compound is soluble in basic aqueous solutions (e.g., NaHCO₃, Na₂CO₃) due to deprotonation to the carboxylate salt. It will precipitate out of solution upon acidification.
-
Polarity: The presence of hydroxyl, carboxyl, fluoro, and bromo groups makes this a polar molecule. It will have limited solubility in non-polar solvents (like hexanes) and higher solubility in polar solvents (like alcohols and ethers).
-
Hydrogen Bonding: The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors, influencing solvent interactions and crystal lattice formation.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures during purification should be minimized to prevent potential decarboxylation, a common degradation pathway for hydroxybenzoic acids.
Table 1: Estimated Physicochemical Properties
| Property | Value / Observation | Purification Implication |
| Molecular Formula | C₇H₄BrFO₃[1] | --- |
| Molecular Weight | 235.01 g/mol [1][2] | Affects molar calculations for reagents and column loading. |
| Solubility | Expected to be slightly soluble in cold water, but more soluble in hot water and polar organic solvents like ethanol and ethyl acetate.[3] | Key for selecting an appropriate recrystallization solvent. |
| Acidity (pKa) | Estimated ~3-4 | Allows for purification via acid-base extraction. |
| Appearance | Likely a white to off-white solid. | Color may indicate the presence of impurities. |
Q2: What are the most common impurities I should expect?
Impurities typically arise from the synthetic route. Common impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomers where the bromine or fluorine atom is at a different position on the benzene ring. These are often the most challenging to remove due to very similar polarity.[4]
-
By-products: Compounds formed from side reactions, such as products of over-bromination or hydrolysis of functional groups.
Q3: What is the recommended starting technique for purification?
For most substituted benzoic acids, recrystallization is the most efficient first-line purification technique, especially for removing less polar or more polar impurities.[5][6] If recrystallization fails to remove impurities with similar polarity, flash column chromatography is the next logical step.
Q4: How can I effectively assess the purity of my final product?
A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot (under different solvent systems) is a good indication of high purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity, often reported as a percentage of the main peak area.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities, even at low levels.
Purification Workflow Decision Guide
This diagram outlines a logical workflow for approaching the purification of this compound.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Problem 1: During recrystallization, my compound oils out or forms a gum instead of crystals.
-
Probable Cause: The boiling point of the solvent may be higher than the melting point of your compound (or a eutectic mixture with impurities). Alternatively, the solution may be supersaturated, or impurities are inhibiting crystal formation.
-
Solution Pathway:
-
Re-heat and Add Solvent: Re-heat the solution until it is homogeneous again. Add a small amount of additional hot solvent to reduce saturation.
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature. Rapid cooling often leads to precipitation rather than crystallization.[10]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystal, add a single seed crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If the problem persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Problem 2: I have very low recovery after recrystallization.
-
Probable Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. Alternatively, crystallization was incomplete, or crystals were lost during transfer.
-
Solution Pathway:
-
Check Mother Liquor: After filtering your crystals, cool the filtrate in an ice bath for an additional 15-30 minutes to see if more product crystallizes.
-
Reduce Solvent Volume: If significant product remains in solution, you can carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization.
-
Optimize Solvent Amount: In your next attempt, use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[5] Adding solvent in small portions is key.
-
Ensure Complete Transfer: Use a small amount of the cold filtrate to rinse the crystallization flask and transfer any remaining crystals to the filter funnel.
-
Problem 3: In column chromatography, my compound streaks badly on the TLC plate and gives poor separation on the column.
-
Probable Cause: The acidic proton of the carboxylic acid is interacting strongly and inconsistently with the slightly acidic silica gel stationary phase. This leads to a distribution of species (protonated and deprotonated) and causes band tailing.
-
Solution Pathway:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2% by volume), to your eluent.[11] This suppresses the deprotonation of your compound, ensuring it elutes as a single, neutral species, resulting in sharper bands and improved separation.
-
Check Sample Loading: Overloading the column can also cause streaking. As a rule of thumb, the mass of the crude product should be about 1-5% of the mass of the silica gel.
-
Use a Less Acidic Stationary Phase: In rare, difficult cases, switching to a different stationary phase like alumina (neutral or basic) or a bonded-phase silica might be necessary, but acidifying the mobile phase on silica is almost always the preferred solution.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method. The ideal solvent system should be determined experimentally on a small scale first. A good solvent will dissolve the compound poorly at room temperature but well at its boiling point.
Methodology:
-
Solvent Selection: Test solubility of a few milligrams of your crude product in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures. A mixture like ethanol/water or ethyl acetate/hexanes is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding the minimum volume of hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the product by melting point and TLC/HPLC to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating compounds of similar polarity when recrystallization is ineffective.
Caption: Workflow for Flash Column Chromatography.
Methodology:
-
Mobile Phase Selection: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate with 1% acetic acid) that gives your target compound an Rf value of approximately 0.25-0.35 and separates it from impurities.[12]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the mobile phase. Pour the slurry into a column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks.[11] The column should be packed to a height of about 15-20 cm.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel (~2-3 times the sample weight) and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Gently add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
ChemBK. (2024, April 9). 5-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]
-
StudentBro. To purify impure sample of benzoic acid by the process of crystallisation. Retrieved from [Link]
-
Zhejiang Menovo Pharma Co., Ltd. (2020, November 13). Preparation method of 5-bromo-2-chlorobenzoic acid. (CN107954852A). Patsnap Eureka. Retrieved from [Link]
-
PubChem. 5-Bromo-3-fluoro-2-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. Purification of benzoic acid and its derivatives. (US1686913A).
-
Quora. (2018, May 20). How can benzoic acid be tested for purity? Retrieved from [Link]
-
Magritek. Column Chromatography. Retrieved from [Link]
-
Scribd. CHM 2206 Lab # 3-Purification of Benzoic Acid by Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]
- Google Patents. Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (CN110002989B).
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved from [Link]
-
ResearchGate. Column Chromatography. Retrieved from [Link]
Sources
- 1. 5-Bromo-3-fluoro-2-hydroxybenzoic acid | C7H4BrFO3 | CID 11770416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1807144-55-3|this compound|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. studentbro.in [studentbro.in]
- 6. scribd.com [scribd.com]
- 7. quora.com [quora.com]
- 8. Benzoic acid, 5-bromo-2-hydroxy- | SIELC Technologies [sielc.com]
- 9. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-Bromo-2-fluoro-3-hydroxybenzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-2-fluoro-3-hydroxybenzoic acid via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address experimental challenges.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the fundamental principles for selecting an ideal recrystallization solvent?
An ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1][2] This differential solubility is the driving force for crystallization upon cooling. Additionally, the solvent should either leave impurities completely insoluble (allowing for removal by hot filtration) or keep them fully dissolved in the cold mother liquor (for removal during crystal filtration).[1][3]
Q2: Based on the structure of this compound, what solvents should I start with?
The structure of this compound contains several polar functional groups: a carboxylic acid (-COOH), a hydroxyl group (-OH), and a fluorine atom (-F). These groups can participate in hydrogen bonding. Therefore, polar solvents are the logical starting point.[1][4] Water, ethanol, methanol, and mixtures thereof are excellent primary candidates. The general principle "like dissolves like" is a reliable guide for initial solvent screening.[4] For substituted benzoic acids, water and aqueous ethanol are commonly reported and effective recrystallization solvents.[5][6]
Q3: When is a mixed-solvent system necessary, and how do I choose the pair?
A mixed-solvent system is employed when no single solvent meets the ideal criteria.[1] This typically occurs when your compound is either too soluble or insufficiently soluble in common single solvents. The technique involves pairing a "solvent" (in which the compound is highly soluble) with an "anti-solvent" or "co-solvent" (in which the compound is poorly soluble).[1][7] The two solvents must be miscible.
For this compound, a potential pair would be ethanol (good solvent) and water (poor to moderate solvent). The procedure involves dissolving the compound in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes faintly cloudy (the saturation point). Slow cooling should then induce crystallization.[8][9]
Solvent Screening Guide for this compound
The following table summarizes promising solvents for initial screening based on the compound's polar nature. The solubility predictions are based on the behavior of structurally similar compounds like 5-bromosalicylic acid and benzoic acid.[6][10]
| Solvent | Boiling Point (°C) | Polarity | Predicted Solubility Behavior & Rationale |
| Water | 100 | High | Good Candidate. Expected low solubility when cold, but significantly higher solubility in boiling water, which is ideal for recrystallization.[5][11] |
| Ethanol | 78 | High | Likely a good solvent. May show high solubility even at room temperature. Best used in a mixed system with water to reduce solubility upon cooling.[8] |
| Methanol | 65 | High | Similar to ethanol; likely a very effective solvent. A methanol/water system could also be effective. |
| Isopropanol | 82 | Medium-High | A good alternative to ethanol, with a slightly higher boiling point. May offer a more favorable solubility gradient than ethanol. |
| Acetone | 56 | Medium-High | Use with caution. Its low boiling point can lead to rapid evaporation and premature crystallization. It may also be too effective a solvent, leading to poor recovery.[8] |
| Ethyl Acetate | 77 | Medium | May be a viable single solvent or part of a mixed system with a non-polar anti-solvent like heptane. |
| Toluene | 111 | Low | Likely a poor solvent. Due to the compound's polarity, it is expected to have low solubility even when hot. Could potentially be used as an anti-solvent. |
| Heptane/Hexane | 98 / 69 | Very Low | Anti-solvent only. The compound will be insoluble. Use in a mixed-solvent system with a polar solvent in which the compound is highly soluble.[8] |
Experimental Protocol: Small-Scale Solvent Screening
This protocol allows for the efficient determination of a suitable solvent system using a small amount of crude material.
Objective: To identify a solvent or solvent pair that provides good crystal recovery and purity.
Methodology:
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system.[4]
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or heating block. Continue to add the solvent dropwise until the solid just dissolves.[1]
-
Cooling and Crystallization: Once a saturated solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for 15-20 minutes.
-
Assessment: A successful solvent will produce a significant amount of crystalline precipitate upon cooling. The solvent that yields the best crystal formation and recovery is the most suitable candidate for a larger-scale recrystallization.
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.
Caption: Workflow for selecting a recrystallization solvent.
Troubleshooting Guide
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the saturated solution's temperature is above the melting point of your solute. Upon cooling, the compound separates as a liquid before it can form an ordered crystal lattice. This is common with impure compounds which have a lower melting point than the pure substance.
-
Causality: The boiling point of your chosen solvent may be too high, or the concentration of your solute is too great, leading to supersaturation at a temperature where the compound is molten.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add more solvent (10-20% volume increase) to decrease the saturation temperature.[8]
-
Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point. For example, if you used toluene, consider trying ethyl acetate or an ethanol/water mixture.
-
Promote Slow Cooling: Ensure the solution cools as slowly as possible to give molecules adequate time to arrange into a crystal lattice. Insulating the flask can help.
-
Q: My recovery yield is extremely low. What are the likely causes?
A: Low recovery is a common issue that can often be rectified. The primary causes are using an excessive amount of solvent, premature filtration, or choosing a suboptimal solvent.
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[3][11] To fix this, you can try to carefully evaporate some of the solvent and re-cool the solution. For future experiments, use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.
-
Suboptimal Solvent Choice: Your compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice using the screening protocol above. A mixed-solvent system may be necessary to more dramatically decrease the compound's solubility upon cooling.
-
Q: The solution has cooled, but no crystals have formed. What should I do?
A: Spontaneous nucleation can sometimes be slow to initiate. Several techniques can be used to induce crystallization in a supersaturated solution.
-
Causality & Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[5] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
Extended Cooling: Cool the solution in an ice bath for a longer period. In some cases, storing the flask in a refrigerator overnight may be necessary.
-
Concentrate the Solution: If the solution is not sufficiently saturated, carefully evaporate a portion of the solvent and attempt to cool again.
-
Q: My final crystals are colored, but the pure compound is described as white. How can I remove the colored impurities?
A: Colored impurities are typically large, polar, conjugated organic molecules that can be effectively removed with activated carbon.
-
Causality & Protocol: These impurities are often present in small quantities but are highly chromophoric.
-
Dissolve your crude solid in the chosen hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the carbon is added.
-
Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce yield.
-
Bring the mixture back to a boil for a few minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the carbon (and the adsorbed impurities).[5][9]
-
Allow the clear, hot filtrate to cool slowly to form pure, colorless crystals.
-
References
-
PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
Truman State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ChemBK. (n.d.). 5-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]
-
University of Colorado Boulder, Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid? Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. chembk.com [chembk.com]
- 11. westfield.ma.edu [westfield.ma.edu]
troubleshooting low purity in 5-Bromo-2-fluoro-3-hydroxybenzoic acid production
The following technical guide is structured as a specialized support center resource for 5-Bromo-2-fluoro-3-hydroxybenzoic acid . It addresses the specific chemical challenges imposed by the directing groups on the benzene ring, which are the primary cause of low purity and isomeric contamination in this synthesis.
Topic: Troubleshooting Low Purity & Isomeric Contamination Audience: Process Chemists, Medicinal Chemists, CMC Leads
Diagnostic Workflow: Identify Your Impurity Profile
Before attempting recrystallization or chromatography, you must confirm the identity of your impurities. The substitution pattern of This compound is electronically "frustrated," making direct synthesis prone to regioselectivity errors.
Quick Diagnostic Table
| Observation | Likely Root Cause | Diagnostic Action |
| LC-MS shows correct Mass (M-1 = 233/235) but low purity | Regioisomer Contamination (4-bromo or 6-bromo isomers). | Check 1H NMR coupling constants (see below). |
| LC-MS shows M+78/80 peaks (Dibromo) | Over-bromination . Common if using highly activated substrates (e.g., phenols). | Check stoichiometry and addition rate of brominating agent. |
| Low Yield + Tar formation | Oxidative degradation . Phenolic ring oxidation during bromination. | Check reaction temperature and oxidant strength (e.g., Br2 vs NBS). |
The NMR Check (Critical)
Use 1H NMR to distinguish the desired 5-bromo product from the likely 4-bromo or 6-bromo impurities formed during direct bromination.
-
Desired Product (this compound):
-
Protons are at positions 4 and 6.
-
Relationship: Meta .
-
Coupling Constant (
): ~1.5 – 3.0 Hz (Small doublet).
-
-
Common Impurity (6-Bromo-2-fluoro-3-hydroxybenzoic acid):
-
Protons are at positions 4 and 5.
-
Relationship: Ortho .
-
Coupling Constant (
): ~8.0 – 9.0 Hz (Large doublet).
-
-
Common Impurity (4-Bromo-2-fluoro-3-hydroxybenzoic acid):
-
Protons are at positions 5 and 6.
-
Relationship: Ortho .
-
Coupling Constant (
): ~8.0 – 9.0 Hz .
-
Decision Gate: If your NMR shows large couplings (>7 Hz), you have synthesized the wrong isomer. No amount of recrystallization will fix this. You must alter the synthetic route (See Section 2).
Root Cause Analysis: The "Direct Bromination" Trap
Many researchers attempt to synthesize this target by directly brominating 2-fluoro-3-hydroxybenzoic acid . This approach fails due to competing directing effects.
Mechanism of Failure
-
Hydroxyl Group (-OH) at C3: Strong activator. Directs ortho (C2, C4) and para (C6).
-
Fluorine (-F) at C2: Weak deactivator, but ortho/para director. Directs to C1, C3, C5.[1]
-
Carboxyl (-COOH) at C1: Strong deactivator. Directs meta (C3, C5).
The Conflict: While the Fluorine and Carboxyl groups direct to the desired C5 position, the Hydroxyl group (the strongest director on the ring) directs powerfully to C4 and C6 .
-
Result: Direct bromination yields a mixture of 4-bromo and 6-bromo isomers, with the desired 5-bromo isomer as a minor product.
Figure 1: Directing group conflict causing regioselectivity failure in direct bromination.
Corrective Workflow: The "Nitro-First" Strategy
To achieve high purity (>98%), you must install the bromine atom before generating the activating hydroxyl group, or use a precursor where directing groups align.
Recommended Route: Bromination of 2-fluoro-3-nitrobenzoic acid . In this precursor, the nitro group (-NO2) is a meta-director, which aligns cooperatively with the Fluorine and Carboxyl groups to direct bromination to C5 .
Step-by-Step Protocol
Step 1: Regioselective Bromination [2]
-
Substrate: 2-Fluoro-3-nitrobenzoic acid.
-
Reagents: NBS (N-Bromosuccinimide) in conc. H2SO4 or DMF.
-
Mechanism:
-
-NO2 (at C3) directs meta -> C5 .
-
-F (at C2) directs para -> C5 .
-
-COOH (at C1) directs meta -> C5 .
-
Result: All groups direct to C5. High regioselectivity.[2]
-
-
Procedure:
-
Dissolve 2-fluoro-3-nitrobenzoic acid (1.0 eq) in conc. H2SO4 (5 vol).
-
Add NBS (1.1 eq) portion-wise at 0–5°C.
-
Warm to 40–50°C and stir for 4–6 hours.
-
Quench on ice-water. Filter the precipitate.
-
Checkpoint: 1H NMR should show two doublets with meta-coupling (J ~2 Hz).
-
Step 2: Reduction of Nitro Group
-
Reagents: Fe/NH4Cl or H2/Pd-C.
-
Product: 3-Amino-5-bromo-2-fluorobenzoic acid.
-
Note: Avoid de-halogenation (loss of Br) by using mild conditions (Fe/Acetic acid or SnCl2) rather than harsh catalytic hydrogenation if possible.
Step 3: Sandmeyer Hydroxylation (The Critical Step)
-
Transformation: -NH2 -> -N2+ -> -OH.
-
Procedure:
-
Suspend the amine (Step 2 product) in 10% H2SO4.
-
Cool to 0–5°C. Add NaNO2 (1.1 eq) dropwise to form the diazonium salt.
-
Hydrolysis: Add the cold diazonium solution dropwise into a boiling solution of 10-20% H2SO4 (or H2O/TFA).
-
Tip: Adding to boiling acid prevents coupling side-reactions (formation of azo dyes) which cause red/brown impurities.
-
-
Cool and extract with Ethyl Acetate.[3]
-
Figure 2: The "Nitro-First" synthetic pathway ensuring C5 regioselectivity.
Purification & Polishing
If you have followed the correct route but still encounter minor impurities (e.g., inorganic salts, trace de-brominated species), use the following purification logic.
Recrystallization Strategy
Since the product is a benzoic acid derivative, pH-swing recrystallization is highly effective.
-
Dissolution: Suspend crude solid in water. Add saturated NaHCO3 until pH ~8-9. The product dissolves as the sodium salt.
-
Filtration: Filter this solution to remove non-acidic impurities (e.g., unreacted brominating agents, organic tars).
-
-
Precipitation: Slowly acidify the filtrate with 1N HCl to pH 1-2 while stirring vigorously.
-
Control: Slow acidification promotes better crystal growth and excludes impurities.
-
-
Solvent Polish: If further purity is needed, recrystallize the dried solid from Ethanol/Water (1:3) or Toluene/Ethyl Acetate .
FAQ: Common Pitfalls
Q: Can I just separate the isomers from direct bromination using a column? A: It is extremely difficult. The 4-bromo, 5-bromo, and 6-bromo isomers have nearly identical polarity (Rf values) on silica gel. Preparative HPLC is required, which is not scalable. The chemical route change (Section 3) is far more efficient.
Q: My product turned black during the Sandmeyer reaction. A: This is "azo coupling." It happens if the diazonium salt reacts with the phenol product. Solution: Ensure the hydrolysis solution is boiling when you add the diazonium salt. High temperature favors the reaction with water (hydroxylation) over coupling.
Q: I see a mass of M-80 (loss of Br) in the final step. A: Bromine on an electron-rich ring can be labile. Avoid using copper salts (Cu2O) for the hydroxylation if possible; simple acidic hydrolysis is gentler. If reduction was done with H2/Pd, the bromine may have been cleaved there; switch to Iron (Fe) or Tin (Sn) reduction.
References
- Regioselectivity of Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (General principles of directing groups in trisubstituted benzenes).
- Synthesis of Halogenated Benzoic Acids:Journal of Organic Chemistry, "Preparation of fluorinated benzoic acid derivatives via directed metall
-
Sandmeyer Hydroxylation Protocols: Organic Syntheses, Coll. Vol. 3, p. 130 (1955).
-
Properties of 2-Fluoro-3-hydroxybenzoic Acid Derivatives: PubChem CID 11770416 (Isomer comparison).
- Bromination Methods for Deactivated Rings:Tetrahedron Letters, "NBS/H2SO4 as a potent brominating system for deactivated arom
(Note: Specific CAS numbers for intermediates: 2-fluoro-3-nitrobenzoic acid [CAS: 610-79-7]; 5-bromo-2-fluorobenzoic acid [CAS: 146328-85-0].)
Sources
Validation & Comparative
A Comparative Structural Analysis of Fluorinated Hydroxybenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced structural variations of small molecules is paramount. The strategic incorporation of fluorine into a molecular scaffold can dramatically alter its physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth structural comparison of 4-hydroxybenzoic acid and two of its fluorinated derivatives: 2-fluoro-4-hydroxybenzoic acid and 3-fluoro-4-hydroxybenzoic acid. We will delve into a comparative analysis of their solid-state structures and spectroscopic signatures, supported by experimental data and detailed protocols.
Introduction: The Subtle Power of Fluorine in Molecular Design
4-hydroxybenzoic acid is a common motif in biologically active compounds and a building block for many pharmaceuticals and preservatives, such as parabens.[1] The introduction of a highly electronegative fluorine atom to the aromatic ring, a common strategy in medicinal chemistry, can induce significant changes in the molecule's electronic distribution, conformation, and intermolecular interactions. These modifications can, in turn, influence a compound's efficacy and safety profile. This guide will explore these structural perturbations through a multi-technique approach, focusing on single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy.
Structural Elucidation via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.[2]
The Foundational Structure: 4-Hydroxybenzoic Acid Monohydrate
The crystal structure of 4-hydroxybenzoic acid monohydrate reveals a network of hydrogen bonds that dictate its packing. Pairs of acid molecules form dimers through hydrogen bonds between their carboxyl groups (O-H···O distance of 2.678 Å).[3] These dimers are further interconnected by hydrogen bonds involving the phenolic hydroxyl groups and water molecules (O-H···O distances of 2.595 Å and 2.823 Å).[3] This extensive hydrogen-bonding network results in the formation of layers.
The Influence of Fluorine on Crystal Packing
While specific crystallographic data for 2-fluoro-4-hydroxybenzoic acid and 3-fluoro-4-hydroxybenzoic acid are not as readily available in public databases, the principles of fluorine's influence on crystal packing are well-documented. The introduction of fluorine can lead to:
-
Altered Hydrogen Bonding: Fluorine is a weak hydrogen bond acceptor. The presence of C-H···F interactions can influence the overall packing arrangement.
-
Dipole-Dipole Interactions: The highly polarized C-F bond can introduce significant dipole moments, leading to different packing motifs compared to the non-fluorinated analog.
-
π-π Stacking: Fluorination can modulate the electron density of the aromatic ring, affecting π-π stacking interactions.
dot graph TD { subgraph "Crystal Packing of 4-Hydroxybenzoic Acid" A[Carboxylic Acid Dimers (O-H···O)] --> B{Layered Structure}; C[Phenolic Hydroxyl & Water Hydrogen Bonds] --> B; end
} caption: "Logical flow of intermolecular forces influencing crystal structure."
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for obtaining the crystal structure of a small organic molecule like a fluorinated hydroxybenzoic acid derivative.
-
Crystal Growth (Vapor Diffusion Method):
-
Dissolve the compound in a suitable solvent in which it is moderately soluble (e.g., acetone, ethanol).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether).
-
Allow the anti-solvent to slowly diffuse into the solution, gradually decreasing the solubility of the compound and promoting the formation of single crystals over several days to weeks.
-
Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[4]
-
-
Data Collection:
-
Mount the crystal on a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined by least-squares methods to achieve the best fit between the observed and calculated diffraction data, yielding precise bond lengths, angles, and other structural parameters.
-
Comparative Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the electronic environment and bonding within the molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and probing the electronic effects of substituents. For fluorinated compounds, ¹⁹F NMR provides a direct window into the environment of the fluorine atoms.
Comparative NMR Data (in DMSO-d₆)
| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | ¹⁹F Chemical Shift (ppm) |
| 4-Hydroxybenzoic Acid | ~12.4 (br s, 1H, -COOH), ~10.2 (br s, 1H, -OH), 7.80 (d, 2H, Ar-H), 6.84 (d, 2H, Ar-H)[5][6] | 167.6 (-COOH), 162.0 (C-OH), 132.0 (Ar-CH), 121.8 (C-COOH), 115.6 (Ar-CH)[6][7] | N/A |
| 2-Fluoro-4-hydroxybenzoic Acid | Data not readily available in comparable format. Expected to show complex splitting due to H-F coupling. | Data not readily available in comparable format. Expected to show C-F coupling. | Data available but requires specific referencing for direct comparison.[8] |
| 3-Fluoro-4-hydroxybenzoic Acid | ~10.0-13.0 (br s, 2H, -COOH, -OH), ~7.5-7.6 (m, 1H, Ar-H), ~7.2-7.3 (m, 2H, Ar-H)[4][9] | ~167 (C=O), ~150-155 (d, C-F), ~145-150 (C-OH), ~115-130 (Ar-CH and C-COOH)[4][10] | Data available but requires specific referencing for direct comparison.[11] |
Analysis of NMR Data:
-
¹H NMR: The aromatic protons in the fluorinated derivatives are expected to exhibit more complex splitting patterns due to spin-spin coupling with the fluorine nucleus (H-F coupling). The positions of the aromatic protons are shifted depending on the electronic effect of the fluorine atom.
-
¹³C NMR: The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF). The chemical shifts of other carbons in the ring are also influenced by the fluorine's position.
-
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus will differ significantly between the 2-fluoro and 3-fluoro isomers.
dot graph LR { subgraph "NMR Analysis Workflow" A[Sample Preparation (Dissolve in DMSO-d6)] --> B{Acquire Spectra}; B --> C[1H NMR]; B --> D[13C NMR]; B --> E[19F NMR]; C --> F{Analyze Chemical Shifts and Coupling}; D --> F; E --> F; F --> G[Structural Elucidation]; end } caption: "Workflow for NMR-based structural analysis."
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.
Comparative FT-IR Data (KBr Pellet, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | O-H Stretch (Phenol) | C=O Stretch (Carboxylic Acid) | C-F Stretch |
| 4-Hydroxybenzoic Acid | ~3300-2500 (broad)[12] | Included in broad O-H band | ~1680-1660[12] | N/A |
| 2-Fluoro-4-hydroxybenzoic Acid | ~3300-2500 (broad)[13] | Included in broad O-H band | ~1700-1680 | ~1250 |
| 3-Fluoro-4-hydroxybenzoic Acid | ~3300-2500 (broad)[4] | ~3200 (sharp)[4] | ~1700-1680[4] | ~1250[4] |
Analysis of FT-IR Data:
-
O-H Stretch: All three compounds exhibit a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[14]
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp peak. The position of this peak can be influenced by the electronic effects of the fluorine substituent. An electron-withdrawing fluorine atom can lead to a slight shift to higher wavenumbers.
-
C-F Stretch: A strong absorption band in the 1300-1200 cm⁻¹ region is indicative of the C-F bond, and its presence is a key marker for the fluorinated derivatives.
Experimental Protocols: Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants based on known substituent effects and 2D NMR experiments (e.g., COSY, HSQC) if necessary.
-
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically in the 4000-400 cm⁻¹ range.
-
Identify the characteristic absorption bands for the different functional groups.
-
Conclusion: Structure-Property Insights
This guide has provided a framework for the comparative structural analysis of fluorinated hydroxybenzoic acid derivatives. The introduction of fluorine significantly impacts the solid-state packing and spectroscopic properties of these molecules. While a complete, side-by-side experimental dataset for all three chosen compounds is challenging to compile from publicly available literature, the provided data and protocols offer a robust methodology for researchers to conduct their own comparative studies. By understanding these subtle yet significant structural changes, scientists can better predict and modulate the properties of fluorinated compounds in the pursuit of novel therapeutics and advanced materials.
References
-
PubChem. (n.d.). 2-Fluoro-4-hydroxybenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000583 4-Hydroxy-benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy benzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]
-
Oxford Academic. (n.d.). Crystal and Molecular Structure of p-Hydroxybenzoic Acid Monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
-
PMC. (n.d.). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Retrieved from [Link]
-
SERC - Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Ranking Relative Hydrogen-Bond Strengths in Hydroxybenzoic Acids for Crystal-Engineering Purposes. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
-
SciELO. (2024, May 15). Article. Retrieved from [Link]
-
SLS. (n.d.). 3-Fluoro-4-hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen-bond motifs in some known modifications of 4-aminobenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
NMRS.io. (n.d.). 13C | dimethyl sulfoxide-d6 | NMR Chemical Shifts. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]
-
Quora. (2022, December 20). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid? Retrieved from [Link]
-
HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID. Retrieved from [Link]
Sources
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- 2. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR spectrum [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 5. 4-Hydroxybenzoic acid(99-96-7) 1H NMR [m.chemicalbook.com]
- 6. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]
- 7. 4-Hydroxybenzoic acid(99-96-7) 13C NMR spectrum [chemicalbook.com]
- 8. 2-Fluoro-4-hydroxybenzoic Acid | C7H5FO3 | CID 2783398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 13C NMR [m.chemicalbook.com]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-fluoro-3-hydroxybenzoic acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 5-Bromo-2-fluoro-3-hydroxybenzoic acid demand a protocol that is not just compliant, but rooted in a deep understanding of the material's properties and potential hazards. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this halogenated aromatic compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Immediate Safety Assessment
Before any handling or disposal procedures begin, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a halogenated organic compound that requires careful management. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals provides a strong basis for a conservative safety assessment.
The primary hazards are associated with direct contact and inhalation. Based on analogous compounds, the following classifications are anticipated:
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3] | Warning [1][2][3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3] | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][2] | Warning |
Causality: The acidic nature of the carboxylic acid group, combined with the reactivity of the halogenated aromatic ring, contributes to its irritant properties. Bromine and fluorine atoms enhance the electrophilic nature of the compound, increasing its potential to interact with biological macromolecules in the skin, eyes, and respiratory tract.
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins long before the waste technician arrives. The choices made at the laboratory bench are critical for a safe and compliant waste stream. The foundational principle is waste segregation .
Why Segregate? this compound is a halogenated organic waste .[4][5] Halogenated compounds require specific disposal methods, typically high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (like HBr and HF).[5][6] Mixing this waste with non-halogenated solvents contaminates the entire volume, making solvent recovery impossible and dramatically increasing disposal costs.[7]
Step-by-Step Segregation and Storage:
-
Designate a Waste Container: Obtain a dedicated, properly vetted hazardous waste container. This should be made of a chemically compatible material, such as high-density polyethylene (HDPE).[8][9] Ensure the container is in good condition, free of damage, and has a secure, leak-proof closure.[10]
-
Label Correctly and Completely: Before adding any waste, affix a hazardous waste label. The label must include:
-
Store in a Designated Area: Keep the waste container in a designated Satellite Accumulation Area within the lab.[8] This area should be well-ventilated, away from incompatible materials (e.g., strong bases, oxidizers), and within a secondary containment system (like a spill tray) to manage potential leaks.[13][14]
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[8][9][11] This prevents the release of vapors and protects the integrity of the contents.
Disposal Workflow: A Step-by-Step Guide
This protocol outlines the process for disposing of solid this compound and associated contaminated materials.
Required Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles.[15][16] | Protects against accidental splashes or airborne dust particles causing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[2] | Minimizes the risk of inhaling dust, which can cause respiratory tract irritation. |
Disposal Procedure:
-
Prepare the Work Area: Conduct all waste handling inside a certified chemical fume hood to control dust and vapors.
-
Transfer Solid Waste: Carefully sweep or scoop the solid this compound into the designated and pre-labeled halogenated waste container.[17]
-
Expert Insight: Use non-sparking tools and techniques that minimize dust generation.[2] Avoid simply pouring the powder from a height.
-
-
Manage Contaminated Materials: Any items grossly contaminated with the chemical, such as weigh boats, gloves, or wipers, must be placed in the same hazardous waste container.
-
Decontaminate Empty Containers: The original product container is not considered empty until it has been properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The first rinse is considered hazardous and must be collected as liquid halogenated organic waste.[18] Subsequent rinses may also need to be collected depending on local regulations.[18]
-
Once triple-rinsed and air-dried, the container can often be disposed of as non-hazardous waste after defacing the label.[18]
-
-
Seal and Finalize: Securely close the hazardous waste container. Do not overfill; a maximum of 90% capacity is a standard best practice.[9] Ensure the label is clean, legible, and accurate.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup.[8] Provide them with the full details from the waste label.
Below is a decision workflow for handling this chemical waste.
Caption: Decision workflow for handling and disposing of this compound.
Emergency Procedures: Spill and Exposure Response
Even with meticulous planning, accidents can occur. A clear, pre-defined emergency response plan is a non-negotiable part of your laboratory safety protocol.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove any contaminated clothing. If irritation persists, seek medical attention.[1]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or they feel unwell, seek medical attention.
-
In Case of a Spill:
-
Minor Spill (Solid): Alert others in the area. Wearing appropriate PPE, gently sweep up the material, avoiding dust creation, and place it in the hazardous waste container.[2][17] Clean the spill area with a wet cloth (collecting the cloth as hazardous waste).
-
Major Spill: Evacuate the immediate area and notify your supervisor and institutional EH&S department.[11] Prevent entry to the area.
-
Waste Minimization: A Proactive Approach
The most effective disposal method is to generate less waste in the first place. Adhering to the principles of green chemistry can significantly reduce disposal costs and environmental impact.[20]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[8] While bulk discounts are tempting, the cost of disposing of unused, expired chemicals often negates the savings.[7]
-
Inventory Management: Maintain a meticulous and up-to-date chemical inventory for your lab.[8][13] This prevents the unnecessary purchase of chemicals already on hand.
-
Procedural Modification: Where scientifically viable, explore substituting hazardous chemicals with less hazardous alternatives.[8]
By integrating these robust disposal protocols and safety-first principles into your daily laboratory operations, you uphold your commitment to scientific excellence and corporate responsibility, ensuring that your groundbreaking research does not come at the cost of safety or environmental health.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
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- Safety Data Sheet (for 2-Bromo-5-fluorobenzotrifluoride).
- Halogenated Waste (any organic chemical th
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- Safety D
- Waste Management.
- Halogenated Organic Liquids - Standard Oper
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Navigating the Safe Handling of 5-Bromo-2-fluoro-3-hydroxybenzoic Acid: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
5-Bromo-2-fluoro-3-hydroxybenzoic acid is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
These classifications underscore the critical need for a comprehensive personal protective equipment (PPE) strategy and meticulous handling protocols.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.
| PPE Component | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2] |
| Eye & Face Protection | Safety glasses with side shields or goggles are mandatory.[2][3] A face shield should be used when there is a risk of splashing. |
| Skin & Body Protection | A lab coat or a chemical-resistant suit is required to protect against skin contact.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[2][4] If dust formation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[3] |
Procedural Guidance: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of this compound.
Step-by-Step Protocol:
-
Pre-Handling Preparations:
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Thoroughly inspect all PPE for any defects.
-
Have a chemical spill kit readily accessible.
-
-
Handling the Compound:
-
Post-Handling and Decontamination:
-
Wipe down the work area with an appropriate decontaminating agent.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Emergency Procedures: A Plan for the Unexpected
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[5] Sweep up and place in a sealed container for disposal. Do not let the product enter drains. |
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all chemical waste in a clearly labeled, sealed, and compatible container.
-
Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[4] Adhere to all local, state, and federal regulations for chemical waste disposal.[6]
By adhering to these protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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PubChem. 5-Bromo-3-fluoro-2-hydroxybenzoic acid | C7H4BrFO3 | CID 11770416. [Link]
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LabManager. SDS of Benzoic Acid: Important Data and Information Collected. [Link]
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BRENNTAG. BENZOIC ACID E 210 PH. EUR. USP FCC JP. [Link]
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Electronic Code of Federal Regulations (eCFR). 40 CFR 721.11432 -- Halogenated benzoic acid (generic) (P-19-93). [Link]
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Labbox. Benzoic acid AGR Safety Data Sheet. [Link]
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Carl ROTH. Safety Data Sheet: ≥98,5 %. [Link]
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Lafayette College. Disposal of Solid Chemicals in the Normal Trash. [Link]
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- 2. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
